9(R)-Hete

Beschreibung

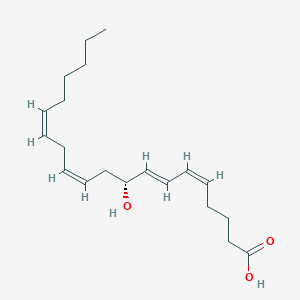

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOYYZUTNAWSA-AZFZJQGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185849 | |

| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107656-14-4 | |

| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 9(R)-HETE Signaling and Physiology

The following technical guide provides an in-depth analysis of 9(R)-HETE , a bioactive lipid mediator derived from arachidonic acid. Unlike the classically described enzymatic metabolites (e.g., 5-HETE, 12-HETE), 9(R)-HETE occupies a unique niche as a bridge between oxidative stress and nuclear receptor signaling.

A Guide for Researchers and Drug Development Professionals

Executive Summary

9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) is a monohydroxy fatty acid resulting from the oxidation of arachidonic acid. While often categorized alongside lipoxygenase (LOX) products, 9(R)-HETE is distinct in its biosynthetic origin—primarily arising from non-enzymatic free radical peroxidation or non-stereoselective Cytochrome P450 activity.

Its biological significance was elevated from a simple "oxidative stress marker" to a functional signaling molecule upon the discovery of its high-affinity interaction with Retinoid X Receptor gamma (RXRγ) . This guide details the synthesis, mechanism of action, and validated protocols for the study of 9(R)-HETE.

Biosynthesis and Metabolism

Unlike 5-HETE or 12-HETE, which are produced by stereospecific lipoxygenases, 9(R)-HETE production is largely driven by oxidative stress and hepatic detoxification pathways.

2.1 Non-Enzymatic Lipid Peroxidation (Primary Route)

In environments of high oxidative stress (e.g., inflammation, ischemia-reperfusion), Reactive Oxygen Species (ROS) attack the bis-allylic methylene groups of arachidonic acid.

-

Mechanism: Hydrogen abstraction at Carbon-7 or Carbon-10 leads to the formation of a hydroperoxide intermediate (9-HpETE).

-

Stereochemistry: Because this is a radical-mediated process, it yields a racemic mixture (50:50 ratio) of 9(R)-HETE and 9(S)-HETE.

-

Clinical Implication: The detection of racemic 9-HETE is a robust biomarker for systemic oxidative stress.

2.2 Cytochrome P450 Monooxygenases (Secondary Route)

Certain CYP450 isoforms (specifically CYP2E1 and CYP4A family members in hepatic microsomes) can metabolize arachidonic acid into HETEs.

-

Specificity: Unlike LOX enzymes, many CYP isoforms are non-stereoselective , producing both (R) and (S) enantiomers.

-

Regulation: This pathway is inducible by xenobiotics and fasting states, linking 9(R)-HETE levels to metabolic status.

2.3 Enzymatic Specificity (Comparative Table)

| Metabolite | Primary Enzyme | Stereochemistry | Primary Biological Function |

| 5-HETE | 5-Lipoxygenase | (S)-Specific | Chemotaxis (Neutrophils) |

| 12-HETE | 12-Lipoxygenase | (S)-Specific | Platelet Aggregation |

| 15-HETE | 15-Lipoxygenase | (S)-Specific | Anti-inflammatory / Resolution |

| 9-HETE | ROS / CYP450 | Racemic (R/S) | RXRγ Activation / Oxidative Stress |

Mechanism of Action: The Nuclear Receptor Pathway

The defining biological feature of 9(R)-HETE is its ability to bypass cell surface GPCRs and act directly within the nucleus.

3.1 RXRγ Agonism

Research indicates that 9(R)-HETE acts as an endogenous ligand for the Retinoid X Receptor gamma (RXRγ) .

-

Potency: At concentrations as low as 300 nM , 9(R)-HETE activates RXRγ-dependent gene transcription (~1.5-fold induction).[1][2][3]

-

Selectivity: It shows preference for the RXRγ isoform over RXRα or RXRβ in specific tissue contexts (e.g., neural and skeletal muscle tissues).

-

Downstream Effects: Upon binding, RXRγ heterodimerizes with other nuclear receptors (PPARs, LXRs, or RARs) to regulate genes involved in lipid metabolism and cellular differentiation.

3.2 Signaling Pathway Visualization

The following diagram illustrates the dual origin of 9(R)-HETE and its convergence on nuclear signaling.

Caption: Biosynthetic convergence of ROS and CYP pathways on 9(R)-HETE, leading to specific RXRγ nuclear activation.

Validated Experimental Protocols

To study 9(R)-HETE reliably, researchers must distinguish it from its (S) enantiomer and other isomers. Standard ELISA kits often cross-react; therefore, Chiral LC-MS/MS is the mandatory standard for validation.

4.1 Sample Extraction (Plasma/Tissue)

-

Principle: Acidified organic extraction to protonate the carboxyl group, facilitating transfer into the organic phase.

-

Step-by-Step:

-

Aliquot: Take 200 µL plasma or homogenized tissue (PBS).

-

Internal Standard: Spike with 10 ng of 9(R)-HETE-d8 (Deuterated standard).

-

Acidification: Add dilute HCl or acetic acid to adjust pH to ~3.5.

-

Extraction: Add 3 volumes of Ethyl Acetate. Vortex vigorously for 30s. Centrifuge at 3000 x g for 5 min.

-

Drying: Collect the upper organic layer. Evaporate to dryness under a stream of nitrogen gas.

-

Reconstitution: Resuspend in 100 µL Methanol/Water (50:50).

-

4.2 Chiral LC-MS/MS Analysis

Separation of enantiomers is critical. Reverse-phase C18 columns cannot separate 9(R) from 9(S).

-

Column: Chiralpak AD-H or OD-H (Daicel) or equivalent amylose-based chiral stationary phase.

-

Mobile Phase: Hexane:Ethanol:Acetic Acid (98:2:0.1) – Isocratic flow.

-

Flow Rate: 1.0 mL/min.

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Negative Mode.

-

Precursor Ion: m/z 319.2 [M-H]⁻

-

Product Ions:

-

m/z 155 (Characteristic fragment for 9-HETE).

-

m/z 275 (Loss of CO2).

-

-

-

Validation Criteria: The (R) and (S) enantiomers should elute as distinct, baseline-separated peaks. Compare retention times against pure authentic standards (Cayman Chemical Item No. 107656-14-4).

4.3 Functional Assay: RXRγ Reporter System

To confirm biological activity in your specific model:

-

Transfection: Co-transfect HEK293 cells with:

-

Expression vector for human RXRγ.

-

Luciferase reporter plasmid containing RXR-response elements (RXRE-Luc).

-

-

Treatment: Treat cells with 9(R)-HETE (100 nM – 1 µM) for 24 hours.

-

Readout: Measure Luciferase activity. A >1.5-fold increase over vehicle indicates functional receptor activation.

Physiological & Pathological Context

5.1 Oxidative Stress Biomarker

Because 9-HETE is a major product of non-enzymatic peroxidation, its levels correlate strongly with pathologies involving oxidative damage:

-

Aging & Neurodegeneration: Elevated levels are observed in aged tissues where antioxidant defenses (Glutathione peroxidase) are compromised.

-

Ischemia-Reperfusion: A surge in 9-HETE is detectable immediately following reperfusion events in cardiac and renal tissues.

5.2 Viral Infection (COVID-19)

Recent lipidomic profiling in aged mice infected with SARS-CoV-2 revealed elevated levels of HETEs, including 9-HETE. This suggests that the "cytokine storm" and associated oxidative burst drive the production of these lipid mediators, which may then attempt to modulate the immune response via nuclear receptor signaling (a potential compensatory resolution mechanism).

References

-

Eager, N. S., Brickell, P. M., Snell, C., & Parker, P. J. (1992). Structural and functional evidence for activation of a chick retinoid X receptor by eicosanoids.[1][3] Proceedings of the Royal Society of London. Series B: Biological Sciences. Retrieved from [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

-

Capdevila, J., Yadagiri, P., Manna, S., & Falck, J. R. (1986). Absolute configuration of the hydroxyeicosatetraenoic acids (HETEs) formed during catalytic oxygenation of arachidonic acid by microsomal cytochrome P-450.[7] Biochemical and Biophysical Research Communications.[7] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues: Glucose reduces its synthesis in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

9(R)-Hete role in oxidative stress signaling

Topic: 9(R)-HETE Role in Oxidative Stress Signaling Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Lipidomics Specialists, Drug Discovery Leads

From Non-Enzymatic Artifact to Metabolic Signaling Ligand

Executive Summary

9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) has long been dismissed as a mere "bystander" product of non-enzymatic lipid peroxidation. Unlike its cousins 5-, 12-, and 15-HETE, which are generated by dedicated lipoxygenases (LOX), 9-HETE lacks a primary mammalian synthase. However, emerging evidence repositions 9(R)-HETE as a critical Damage-Associated Molecular Pattern (DAMP) . It functions as a bridge between oxidative membrane damage and nuclear signaling, specifically activating PPAR

This guide details the mechanistic role of 9(R)-HETE, distinguishing its specific signaling capacity from the racemic "noise" of general peroxidation, and provides a validated LC-MS/MS workflow for its chiral quantification.

Part 1: The Biochemistry of Formation

The "Orphan" HETE

In mammalian systems, Arachidonic Acid (AA) metabolism is dominated by COX and LOX enzymes. 9-HETE is unique because its formation is primarily driven by Reactive Oxygen Species (ROS) rather than enzymatic catalysis.

-

Non-Enzymatic Peroxidation (The Major Pathway):

-

Hydroxyl radicals (

OH) or peroxynitrite (ONOO -

This generates a racemic mixture of 9(R)- and 9(S)-hydroperoxides (HpETE), which are rapidly reduced to HETEs by glutathione peroxidases.

-

Significance: The presence of 9-HETE is a "gold standard" marker for in vivo lipid peroxidation, distinct from enzymatic inflammation.

-

-

The Enzymatic Niche (The Minor Pathway):

-

While no specific "9-LOX" exists in humans, specific Cytochrome P450 isoforms (e.g., CYP4F2) and potentially COX-2 (in the presence of aspirin) can generate minor amounts of 9-HETE.

-

Chirality: Enzymatic pathways often favor specific enantiomers, whereas ROS attack yields a 50:50 racemate. Detecting an enantiomeric excess (ee) of 9(R)-HETE suggests a regulated biological response rather than random damage.

-

Visualization: The Dual Origin Pathway

Caption: Figure 1. 9-HETE formation via major non-enzymatic (ROS-driven) and minor enzymatic pathways.

Part 2: Signaling Mechanisms

Transducing Damage into Response

Once released from the membrane by Phospholipase A2 (

1. The Nuclear Switch: PPAR

Activation

9(R)-HETE is a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPAR

-

Mechanism: It binds to the ligand-binding domain (LBD) of PPAR

, inducing a conformational change that promotes heterodimerization with RXR. -

Effect: This complex binds to PPREs (Peroxisome Proliferator Response Elements) in DNA.

-

Outcome: Upregulation of CD36 (scavenger receptor) and FABP4 in macrophages. This promotes foam cell formation in atherosclerosis but also exerts an anti-inflammatory effect by inhibiting NF-

B.

2. The Surface Sensor: GPR132 (G2A)

GPR132 is a proton-sensing GPCR that is also activated by oxidized lipids.

-

Mechanism: 9(R)-HETE binds to GPR132 on the surface of macrophages and neutrophils.

-

Effect:

/ -

Outcome: Enhanced chemotaxis and cell cycle arrest. This serves as a "stop signal" for neutrophils at sites of high oxidative damage.

Visualization: The Signaling Cascade

Caption: Figure 2. Dual signaling of 9(R)-HETE via surface GPCRs and nuclear PPARs.

Part 3: Experimental Quantification (LC-MS/MS)

The Challenge of Chirality

Standard C18 chromatography cannot distinguish 9(R)-HETE from 9(S)-HETE or adequately separate it from the 8-HETE isomer. A chiral stationary phase is mandatory for valid mechanistic studies.

Protocol: Chiral Lipid Profiling

1. Sample Preparation (Solid Phase Extraction)

-

Acidification: Acidify plasma/supernatant to pH 3.0 using 1M HCl (crucial for protonating the carboxyl group for extraction).

-

Extraction: Use C18 SPE cartridges (e.g., Waters Oasis HLB).

-

Wash: 5% Methanol.

-

Elute: 100% Methanol.

-

-

Reconstitution: Evaporate under

and reconstitute in 50:50 MeOH:Water.

2. LC-MS/MS Parameters

-

Column: Chiralpak AD-RH or OD-RH (150 x 2.1 mm, 5

m). These are reverse-phase chiral columns. -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Isocratic hold at high organic (e.g., 60-70% B) often yields better chiral resolution than steep gradients.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization: Electrospray Ionization (ESI) Negative Mode.

-

MRM Transitions:

-

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Notes |

| 9-HETE | 319.2 | 151.1 | -24 | Specific cleavage at C9-OH |

| 12-HETE | 319.2 | 179.1 | -22 | Major interference |

| 15-HETE | 319.2 | 219.1 | -20 | Major interference |

| IS (d8-5-HETE) | 327.2 | 115.1 | -20 | Internal Standard |

3. Data Interpretation

-

Retention Time: On Chiralpak AD-RH, the S and R enantiomers will elute with distinct retention times (typically separated by 1-2 minutes).

-

Calculation: Calculate the Enantiomeric Excess (ee) using the formula:

-

ee = 0%: Indicates pure oxidative stress (non-enzymatic).

-

ee > 0%: Indicates potential enzymatic involvement or selective metabolism.

-

Visualization: Analytical Workflow

Caption: Figure 3. Workflow for chiral separation and quantification of 9(R)-HETE.

Part 4: Clinical & Translational Implications

1. Cardiovascular Disease (Atherosclerosis)

9(R)-HETE levels correlate with plaque instability. By activating PPAR

2. Renal Ischemia-Reperfusion In the kidney, 9-HETE is a marker of tubular oxidative damage. Unlike 20-HETE (a potent vasoconstrictor), 9-HETE's role is less hemodynamic and more related to the "sterile inflammation" response post-injury.

3. Drug Development Targets

-

GPR132 Antagonists: Blocking the 9-HETE/GPR132 axis could reduce macrophage infiltration into oxidized tissues.

-

PPAR

Modulators: Understanding 9-HETE as an endogenous ligand helps explain the variability in patient responses to TZD drugs (Rosiglitazone), as endogenous levels of oxidized lipids may compete with the drug.

References

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

-

Obinata, H., et al. (2005). G2A, a proton-sensing G-protein-coupled receptor, is expressed in macrophages and is involved in the inflammatory response. Journal of Biological Chemistry. Link

-

Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link

-

Nithipatikom, K., et al. (2003). Liquid chromatographic-mass spectrometric determination of cyclooxygenase metabolism of arachidonic acid in cultured cells. Journal of Chromatography B. Link

-

Maskrey, B. H., et al. (2007). Analysis of eicosanoids and related lipid mediators by liquid chromatography-tandem mass spectrometry. Biochemical Society Transactions. Link

9(R)-Hete activation of RXR gamma receptor

An In-Depth Technical Guide to the Activation of the Retinoid X Receptor Gamma (RXRγ) by 9(R)-Hydroxyeicosatetraenoic Acid

Abstract

The Retinoid X Receptor Gamma (RXRγ), a crucial nuclear receptor predominantly expressed in skeletal muscle and the brain, stands as a significant modulator of gene expression, particularly in pathways governing lipid metabolism and cellular differentiation.[1][2] While historically considered an "orphan receptor," a growing body of evidence points towards a range of endogenous ligands, including fatty acid metabolites, that can elicit its activity. This guide provides a comprehensive technical overview of the activation of RXRγ by a specific eicosanoid, 9(R)-Hydroxyeicosatetraenoic Acid (9(R)-HETE). We will delve into the molecular mechanisms of RXRγ activation, present detailed protocols for its characterization, and discuss the broader implications for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this specific ligand-receptor interaction.

Introduction: The RXRγ Signaling Axis

The Retinoid X Receptors (RXRs), comprising isoforms α, β, and γ, are unique members of the nuclear receptor superfamily. They function as master regulators by forming heterodimers with a host of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[3] This heterodimerization is fundamental to their role in transducing a wide array of physiological signals.

RXRγ, encoded by the RXRG gene on chromosome 1, is most prominently expressed in skeletal muscle and the central nervous system.[1] Its involvement in the regulation of genes associated with lipid and glucose homeostasis makes it a compelling target for metabolic diseases.[4] The activation of RXRγ, like other nuclear receptors, is a multi-step process initiated by the binding of a ligand to its Ligand-Binding Domain (LBD). This event triggers a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes, which then initiate the transcription of target genes.

While 9-cis-retinoic acid is a well-established high-affinity pan-RXR agonist, its physiological role as the true endogenous ligand is a subject of ongoing debate.[1][5] This has spurred the investigation of other potential endogenous activators, among which are fatty acid derivatives. 9(R)-HETE, a metabolite of arachidonic acid, has been identified as one such activator of RXRγ.[6]

The Ligand: 9(R)-HETE Biosynthesis and Metabolism

9(R)-HETE is a stereoisomer of hydroxyeicosatetraenoic acid, an oxygenated metabolite of the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its synthesis is a key indicator of specific enzymatic pathway activation within the cell.

Biosynthesis Pathway

The formation of HETEs from arachidonic acid is primarily catalyzed by two main enzyme families: lipoxygenases (LOX) and cytochrome P450 (CYP) epoxygenases.[2] The stereospecificity of the hydroxyl group (R or S) is determined by the specific enzyme involved. While many lipoxygenases produce S-enantiomers, the formation of R-enantiomers, such as 16(R)-HETE, has been attributed to CYP activity.[2] The precise enzymatic pathway leading to 9(R)-HETE is an area of active research, with evidence pointing towards the involvement of specific LOX or CYP isoforms.

Figure 1: Simplified biosynthesis pathway of 9(R)-HETE from arachidonic acid.

Metabolic Clearance

Once formed, HETEs are subject to further metabolism to control their signaling duration. One of the primary routes for the degradation of HETEs is peroxisomal β-oxidation.[7][8] This pathway sequentially shortens the fatty acid chain, ultimately leading to inactive metabolites that can be excreted.[9] The efficiency of this process can therefore significantly impact the intracellular concentration and activity of 9(R)-HETE.

Mechanism of RXRγ Activation by 9(R)-HETE

The activation of RXRγ by 9(R)-HETE follows the classical nuclear receptor activation paradigm. The process can be broken down into three key events: ligand binding, conformational change with co-regulator exchange, and target gene transcription.

Ligand Binding and Potency

9(R)-HETE has been shown to activate RXRγ-dependent transcription. In one reported study, a concentration of 300 nM 9(R)-HETE resulted in a 1.5-fold increase in transcriptional activity compared to a control.[6] While this confirms its role as an agonist, a full dose-response characterization to determine its EC50 (half-maximal effective concentration) and a direct comparison to a reference agonist like 9-cis-retinoic acid are necessary for a complete understanding of its potency. The binding affinity, quantified by the dissociation constant (Kd), is also a critical parameter that awaits detailed experimental determination.

| Ligand | Receptor Isoform | Parameter | Value | Reference |

| 9(R)-HETE | RXRγ | Transcriptional Activation | 1.5-fold at 300 nM | [6] |

| 9-cis-Retinoic Acid | RXR (general) | Binding | High Affinity | [1] |

| Bexarotene | RXRγ | Kd | 29 ± 7 nM | [5] |

Table 1: Known activation and binding parameters for selected RXR ligands.

Conformational Change and Co-regulator Recruitment

Upon binding of an agonist like 9(R)-HETE, the RXRγ LBD undergoes a significant conformational change. This is primarily characterized by the repositioning of Helix 12, which acts as a "lid" for the ligand-binding pocket. In the agonist-bound state, Helix 12 folds over the pocket, creating a stable binding surface for co-activator proteins.[5] These co-activators, such as Steroid Receptor Coactivator-1 (SRC-1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), typically contain one or more LXXLL motifs (where L is leucine and X is any amino acid) that dock onto this newly formed surface.[10] This interaction displaces co-repressor proteins, which are bound to the unliganded receptor, thereby switching the receptor from a transcriptionally silent to an active state.

Figure 2: Ligand-induced co-regulator exchange on the RXRγ heterodimer.

Target Gene Activation

The RXRγ-co-activator complex binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes.[2] RXREs are typically composed of two direct repeats of the consensus sequence AGGTCA, separated by a specific number of nucleotides. The binding of the activated receptor complex to the RXRE initiates the assembly of the general transcription machinery, leading to the synthesis of messenger RNA (mRNA) and, subsequently, protein. Given the prominent role of RXRγ in muscle, key target genes are likely to be involved in fatty acid transport and oxidation, and glucose metabolism.[4]

Experimental Workflows for Characterizing 9(R)-HETE-RXRγ Interaction

A multi-faceted experimental approach is required to fully characterize the activation of RXRγ by 9(R)-HETE. Here, we provide detailed, self-validating protocols for key assays.

Ligand Binding Affinity Determination

Objective: To quantify the binding affinity (Kd) of 9(R)-HETE for the RXRγ LBD. A competitive radioligand binding assay is a classic and reliable method.

Protocol: Radioligand Competition Binding Assay

-

Reagents and Materials:

-

Purified recombinant human RXRγ Ligand Binding Domain (LBD), often as a GST-fusion protein.

-

Radiolabeled high-affinity RXR ligand (e.g., [³H]-9-cis-retinoic acid).

-

Unlabeled 9(R)-HETE.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, set up competition reactions in a final volume of 100 µL. Each reaction should contain:

-

A fixed concentration of RXRγ LBD (e.g., 5-10 nM).

-

A fixed concentration of [³H]-9-cis-retinoic acid, typically at or below its Kd (e.g., 5 nM).

-

A serial dilution of unlabeled 9(R)-HETE (e.g., from 1 pM to 100 µM).

-

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 9-cis-retinoic acid, e.g., 10 µM).

-

Incubate the plate for 2-4 hours at 4°C with gentle agitation to reach equilibrium.

-

Transfer the reactions to the filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding as a function of the log concentration of 9(R)-HETE.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki (and thus Kd) for 9(R)-HETE using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.

-

Transcriptional Activation Assay

Objective: To measure the ability of 9(R)-HETE to activate RXRγ-mediated gene transcription in a cellular context and determine its potency (EC50).

Protocol: Dual-Luciferase Reporter Assay

-

Reagents and Materials:

-

A suitable mammalian cell line with low endogenous RXR activity (e.g., HEK293T) or one relevant to RXRγ function (e.g., C2C12 myoblasts).

-

Expression plasmid for full-length human RXRγ.

-

Reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an RXRE.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell culture medium, transfection reagent, and 96-well cell culture plates.

-

9(R)-HETE and a reference agonist (e.g., 9-cis-retinoic acid).

-

Dual-luciferase assay reagent system.

-

-

Procedure:

-

Co-transfect the cells in a 96-well plate with the RXRγ expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of 9(R)-HETE or the reference agonist (e.g., from 1 pM to 100 µM). Include a vehicle control (e.g., DMSO or ethanol).

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.

-

Plot the normalized luciferase activity (as fold activation over vehicle control) against the log concentration of the ligand.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and the maximum efficacy (Emax).

-

Co-activator Recruitment Assay

Objective: To directly measure the recruitment of a specific co-activator peptide to the RXRγ LBD in the presence of 9(R)-HETE. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay for this purpose.

Protocol: TR-FRET Co-activator Recruitment Assay

-

Reagents and Materials:

-

GST-tagged human RXRγ LBD.

-

Terbium-labeled anti-GST antibody (donor fluorophore).

-

Biotinylated co-activator peptide containing an LXXLL motif (e.g., from SRC-1 or PGC-1α).

-

Streptavidin-conjugated fluorophore (e.g., d2 or APC, acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 0.1% BSA, 5 mM DTT).

-

384-well low-volume black assay plates.

-

9(R)-HETE.

-

-

Procedure:

-

In a 384-well plate, add serial dilutions of 9(R)-HETE.

-

Add a pre-mixed solution of GST-RXRγ LBD and the terbium-labeled anti-GST antibody.

-

Add a pre-mixed solution of the biotinylated co-activator peptide and the streptavidin-conjugated acceptor.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence emission at two wavelengths (one for the donor, one for the acceptor) using a TR-FRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission to the donor emission.

-

Plot the TR-FRET ratio against the log concentration of 9(R)-HETE.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 for co-activator recruitment.

-

Figure 3: Logical workflow for the characterization of 9(R)-HETE as an RXRγ agonist.

Conclusion and Future Directions

The identification of 9(R)-HETE as an activator of RXRγ expands our understanding of the endogenous signaling molecules that can modulate nuclear receptor activity. While initial data confirms its agonistic properties, a thorough characterization of its binding affinity, potency, and co-regulator recruitment profile is essential for a complete picture of its function. The protocols outlined in this guide provide a robust framework for such investigations.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Generating full dose-response curves for 9(R)-HETE in both transcriptional activation and co-activator recruitment assays to determine its EC50 and compare it directly with other known RXR ligands.

-

Identification of Specific Co-regulators: Utilizing techniques such as AlphaScreen or TR-FRET with a panel of co-activator and co-repressor peptides to define the specific co-regulator signature of 9(R)-HETE-activated RXRγ.

-

Target Gene Discovery: Employing transcriptomic approaches (e.g., RNA-seq) in relevant cell types (e.g., myotubes) treated with 9(R)-HETE to identify the downstream gene networks regulated by this pathway.

-

Structural Studies: Obtaining a crystal structure of the RXRγ LBD in complex with 9(R)-HETE would provide invaluable insights into the specific molecular interactions that drive its agonistic activity.

A deeper understanding of how endogenous lipids like 9(R)-HETE regulate RXRγ will not only illuminate the physiological roles of this receptor but also pave the way for the development of novel, selective modulators for the treatment of metabolic and other diseases.

References

-

Is 9-Cis-Retinoic Acid the Endogenous Ligand for the Retinoic Acid-X Receptor? | Request PDF. [Link]

-

The Retinoid X Receptors and Their Ligands - PMC. [Link]

-

Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC. [Link]

-

Contribution of Retinoid X Receptor Signaling to the Specification of Skeletal Muscle Lineage - PMC. [Link]

-

Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor - NIH. [Link]

-

Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. [Link]

-

Real time PCR primers sequences for RARa, RARb, RARg and RXRa, RXRb, RXRg - ResearchGate. [Link]

-

RXRG Gene - GeneCards | RXRG Protein | RXRG Antibody. [Link]

-

Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed. [Link]

-

Exploring Ligand Binding Domain Dynamics in the NRs Superfamily - CNR-IRIS. [Link]

-

Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC - NIH. [Link]

-

How to determine binding affinity with a microplate reader - BMG Labtech. [Link]

-

Examples of Dose–response Curves in Arachidonic Acid-triggered Platelet... - ResearchGate. [Link]

-

Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC. [Link]

-

Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC - NIH. [Link]

-

What are RXRG modulators and how do they work?. [Link]

-

Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and - Semantic Scholar. [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. [Link]

-

Dynamic enhancers control skeletal muscle identity and reprogramming | PLOS Biology. [Link]

-

A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC. [Link]

-

AlphaScreen | BMG LABTECH. [Link]

-

17.2: Oxidation of Fatty Acids - Biology LibreTexts. [Link]

-

Ligand Binding Domain - Theoretical and Computational Biophysics Group. [Link]

-

How to Set-up an AlphaScreen assay in SoftMax® Pro Data Acquisition and Analysis Software - YouTube. [Link]

-

What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience - Reddit. [Link]

-

Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed. [Link]

-

Retinoid X receptor expression in skeletal muscle of nondiabetic, obese and type 2 diabetic individuals - PubMed. [Link]

-

Structure, Energetics and Dynamics of Binding Coactivator Peptide to Human Retinoid X Receptor Alpha Ligand Binding Domain Complex with 9-cis-Retinoic Acid - NIH. [Link]

-

Beta oxidation - Wikipedia. [Link]

-

ExperimentAlphaScreen Documentation - Emerald Cloud Lab. [Link]

-

Development of Real-Time Quantitative Polymerase Chain Reaction Assays to Track Treatment Response in Retinoid Resistant Acute Promyelocytic Leukemia - NIH. [Link]

-

TR-FRET Measurements | BMG LABTECH. [Link]

-

RXRG - Retinoic acid receptor RXR-gamma - Homo sapiens (Human) | UniProtKB | UniProt. [Link]

-

Defining the Communication between Agonist and Coactivator Binding in the Retinoid X Receptor α Ligand Binding Domain - PubMed Central. [Link]

-

Beta Oxidation of Fatty Acids in Mitochondria and Peroxisomes (Full review). [Link]

-

Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC. [Link]

Sources

- 1. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. What are RXRG modulators and how do they work? [synapse.patsnap.com]

- 5. Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta oxidation - Wikipedia [en.wikipedia.org]

- 10. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

9(R)-Hete interaction with PPAR gamma pathway

Technical Guide: Characterizing the 9(R)-HETE Interaction with the PPAR Pathway

Executive Summary

The interaction between oxidized lipid metabolites and nuclear receptors represents a critical feedback loop in metabolic homeostasis and inflammation. 9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) , a metabolite of arachidonic acid formed primarily via cytochrome P450 monooxygenases (CYP450) or non-enzymatic peroxidation, has emerged as a putative endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR

Unlike the well-characterized 9-HODE (derived from linoleic acid), the specific agonistic potential of the arachidonic acid-derived 9(R)-HETE remains a subject of nuance. While often categorized as a weak-to-moderate partial agonist, its stereospecific accumulation during oxidative stress suggests a role in adaptive cellular signaling. This guide outlines the structural basis of this interaction and provides a robust, self-validating experimental framework to quantify its affinity and functional potency relative to standard thiazolidinediones (TZDs).

Part 1: Mechanistic Framework

Biosynthesis and Stereochemistry

9-HETE exists as two enantiomers: 9(S) and 9(R). While 9(S)-HETE is often the product of specific lipoxygenases, 9(R)-HETE is distinctively associated with:

-

CYP450 Metabolism: Specific isoforms (e.g., CYP2 family) hydroxylate arachidonic acid at the C9 position.

-

ROS-Mediated Peroxidation: Under oxidative stress, non-enzymatic attack on arachidonic acid yields a racemic mix, significantly elevating 9(R)-HETE levels.

Structural Basis of PPAR Activation

PPAR

-

Binding Mode: 9(R)-HETE enters the LBP, where its carboxyl head group interacts with the hydrophilic cluster (Tyr473, His323, His449) in Helix 12 (AF-2 domain).

-

Conformational Switch: Binding stabilizes Helix 12, preventing co-repressor (e.g., NCoR) binding and promoting the recruitment of co-activators (e.g., SRC-1, PGC-1

). -

Outcome: The PPAR

-RXR

Signaling Pathway Visualization

The following diagram illustrates the flow from Arachidonic Acid metabolism to PPAR

Caption: Figure 1.[1][2][3][4] Biosynthetic pathway of 9(R)-HETE and its downstream activation of the PPAR

Part 2: Experimental Validation Protocols

To definitively characterize 9(R)-HETE, one must distinguish between simple binding and functional activation. The following two protocols are industry standards for nuclear receptor profiling.

Protocol A: TR-FRET Co-Activator Recruitment Assay (Biochemical)

Why this assay? Simple binding does not guarantee activation (antagonists also bind). This assay measures the ligand-dependent recruitment of a co-activator peptide, serving as a proxy for functional agonism.

Methodology:

-

Reagents:

-

Workflow:

-

Prepare a 384-well white low-volume plate.

-

Add 10 µL of 2x 9(R)-HETE (Concentration range: 1 nM to 100 µM).

-

Add 10 µL of Master Mix (PPAR

-LBD + Tb-Ab + Fluorescein-Peptide). -

Incubate for 1 hour at Room Temperature (protected from light).

-

-

Readout:

-

Calculation:

-

Calculate TR-FRET Ratio =

. -

Plot Ratio vs. Log[Ligand] to determine

.

-

Caption: Figure 2. Workflow for the TR-FRET Co-activator Recruitment Assay.

Protocol B: Luciferase Reporter Assay (Cellular)

Why this assay? It confirms that the biochemical interaction translates to transcriptional activity in a live cell environment, accounting for membrane permeability and metabolism.

Methodology:

-

Cell Line: HEK293T or CV-1 cells (low endogenous PPAR

). -

Transfection (Day 1):

-

Plasmid A: pGAL4-PPARgamma-LBD (Fusion protein).

-

Plasmid B: pUAS-Luciferase (Reporter containing GAL4 binding sites).

-

Plasmid C: Renilla-Luc (Normalization control).

-

-

Treatment (Day 2):

-

Treat cells with serum-free media containing 9(R)-HETE (0.1 - 50 µM).

-

Include Rosiglitazone (1 µM) as positive control and Vehicle (DMSO) as negative.

-

-

Detection (Day 3):

-

Lyse cells using passive lysis buffer.

-

Add Firefly Luciferase substrate -> Measure Luminescence.

-

Add Stop & Glo (Renilla substrate) -> Measure Luminescence.

-

-

Analysis:

-

Calculate Relative Light Units (RLU) = Firefly / Renilla.

-

Normalize to DMSO control (Fold Induction).

-

Part 3: Data Interpretation & Reference Values

When analyzing 9(R)-HETE, do not expect the potency of synthetic drugs. It is an endogenous fine-tuner.

Expected Performance Metrics

| Parameter | Rosiglitazone (Synthetic Control) | 9(R)-HETE (Test Ligand) | Interpretation |

| Binding Affinity ( | ~40 nM | ~1 - 10 µM | 9(R)-HETE is a low-affinity ligand requiring higher local concentrations (stress conditions). |

| Functional Potency ( | ~50 - 100 nM | ~5 - 15 µM | Higher concentrations needed for activation. |

| Efficacy ( | 100% (Full Agonist) | 40 - 60% (Partial Agonist) | 9(R)-HETE likely acts as a partial agonist; it may antagonize full agonists if co-administered. |

| Stereoselectivity | N/A | 9(R) vs 9(S) | 9(S) often shows slightly higher potency due to enzymatic "fit," but 9(R) is significant in oxidative pathology. |

Critical Control Checks (Self-Validation)

-

DMSO Tolerance: Ensure final DMSO concentration is <0.5% in cellular assays to prevent cytotoxicity masking the effect.

-

Competition Assay: To prove specificity, co-treat with GW9662 (a covalent PPAR

antagonist). If 9(R)-HETE signal is not ablated by GW9662, the effect is off-target (non-PPAR mediated). -

Cytotoxicity: Perform an MTT or CellTiter-Glo assay alongside the reporter assay. High concentrations of HETEs can be cytotoxic; ensure signal reduction isn't just cell death.

Part 4: Therapeutic Implications[8]

The interaction of 9(R)-HETE with PPAR

-

Oxidative Defense: During vascular inflammation, ROS generates 9(R)-HETE.

-

Feedback Loop: This metabolite activates PPAR

, which then transcribes antioxidant enzymes (Catalase, SOD) and anti-inflammatory mediators, theoretically limiting the damage. -

Drug Design: Understanding the specific binding pose of the 9(R) enantiomer aids in designing "Selective PPAR Modulators" (SPPARMs) that mimic this partial agonism without the side effects (edema/weight gain) of full agonists like Rosiglitazone.

References

-

Nolte, R. T., et al. (1998).[7] Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma.[8][9][10][11][12] Nature, 395(6698), 137–143. Link

-

Vangaveti, V., et al. (2010). Hydroxyeicosatetraenoic acids: Novel role in endothelial cell signaling and inflammation. Journal of Vascular Research, 47, 1–12. Link

-

Schild, R. L., et al. (2002). The PPARgamma agonist 15-deoxy-delta(12,14)-prostaglandin J2 and the HETE metabolite 9-HETE increase vasorelaxation in human placenta. Placenta, 23(6), 497-504. Link

-

Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol.[10] Link

-

Itoh, T., et al. (2008). Structural basis for the activation of PPARgamma by oxidized fatty acids. Nature Structural & Molecular Biology, 15, 924–931. Link

Sources

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thno.org [thno.org]

- 10. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]

- 11. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

9(R)-Hete as a competitive antagonist of thromboxane receptors

This guide provides an in-depth technical analysis of 9(R)-HETE (9(R)-Hydroxyeicosatetraenoic acid) , specifically focusing on its pharmacological role as a competitive antagonist of the Thromboxane A2 (TP) receptor.

Technical Guide & Pharmacological Profile

Executive Summary

9(R)-HETE is a bioactive monohydroxy fatty acid derived from the non-enzymatic or lipoxygenase-mediated oxidation of arachidonic acid. While often overshadowed by its positional isomers (12-HETE, 15-HETE), 9(R)-HETE possesses a distinct pharmacological profile as an endogenous regulator of hemostasis. Its primary mechanism of action involves competitive antagonism at the Thromboxane A2 receptor (TP receptor) , a G-protein coupled receptor (GPCR) responsible for platelet aggregation and vasoconstriction. By occupying the orthosteric binding site of the TP receptor, 9(R)-HETE prevents the binding of the potent agonist Thromboxane A2 (TXA2), thereby dampening pro-thrombotic signaling cascades.

Part 1: Mechanistic Profile

The efficacy of 9(R)-HETE as an antagonist lies in its structural mimicry of the transition state of TXA2, allowing it to bind the receptor without triggering the conformational change required for G-protein coupling.

1.1 Receptor Interaction Dynamics

-

Target: Thromboxane Prostanoid (TP) Receptor (Class A GPCR).

-

Binding Mode: Orthosteric competitive antagonist.

-

Stereoselectivity: The (R)-enantiomer exhibits specific affinity for the TP receptor, distinguishing it from the (S)-enantiomer which may have lower affinity or distinct biological targets (e.g., PPARs).

-

Signal Transduction Blockade:

-

Normal Agonism (TXA2/U46619): Ligand binding

G -

Antagonism (9(R)-HETE): 9(R)-HETE binds TP

Steric blockade of G

-

1.2 Pathway Visualization

The following diagram illustrates the competitive inhibition of the TP receptor signaling pathway by 9(R)-HETE.

Caption: 9(R)-HETE competitively occupies the TP receptor, preventing Agonist-induced Gq coupling and downstream calcium mobilization.

Part 2: Pharmacological Characterization

To validate 9(R)-HETE as a competitive antagonist, researchers must rely on quantitative shifts in agonist dose-response curves (Schild Analysis).

2.1 Key Parameters

| Parameter | Value / Characteristic | Context |

| IC50 | Low micromolar range ( | Inhibition of U46619-induced aggregation. |

| Shift Type | Rightward, Parallel | Characteristic of competitive antagonism. |

| Maximal Response | Unchanged | High concentrations of agonist can overcome antagonism. |

| Selectivity | High for TP vs. IP/EP | Does not significantly bind Prostacyclin (IP) or PGE2 (EP) receptors. |

*Note: Exact IC50 values vary by tissue preparation (washed platelets vs. PRP) and species.

2.2 Comparative Activity

Unlike 20-HETE (which is a potent vasoconstrictor and TP agonist in some beds), 9(R)-HETE functions as a "brake" on the system. It shares this antagonist property with 12(R)-HETE, whereas 15-HETE is generally less active at the TP receptor.

Part 3: Experimental Methodologies

This section details the protocols required to validate 9(R)-HETE activity. These protocols are designed to be self-validating by including positive controls (U46619) and known antagonists (SQ-29,548).

3.1 Protocol A: Platelet Aggregation Assay (Born Method)

Objective: Quantify the inhibition of TP-mediated platelet aggregation by 9(R)-HETE.

Reagents:

-

Agonist: U46619 (Stable TXA2 mimetic), stock 10 mM in DMSO.

-

Antagonist: 9(R)-HETE (Cayman Chemical or equivalent), stock in Ethanol (evaporate and reconstitute in PBS before use).

-

Control Antagonist: SQ-29,548.

-

Matrix: Washed human platelets (preferred over PRP to remove plasma protein interference).

Workflow:

-

Isolation: Draw blood into ACD anticoagulant. Centrifuge (200 x g, 15 min) to obtain PRP. Centrifuge PRP (1000 x g, 10 min) to pellet platelets. Resuspend in Tyrode’s buffer (pH 7.4).

-

Pre-Incubation: Aliquot

platelet suspension into cuvettes. Add 9(R)-HETE (various concentrations: 0.1, 1, 10-

Why 2 mins? Sufficient for equilibrium binding but minimizes metabolism of the HETE.

-

-

Activation: Add U46619 (EC80 concentration, typically ~100-300 nM).

-

Measurement: Monitor light transmission (aggregation) for 5-7 minutes under stirring (1200 rpm).

-

Analysis: Calculate % Inhibition =

.

3.2 Protocol B: Vascular Contraction (Organ Bath)

Objective: Assess functional antagonism in smooth muscle.

Workflow Visualization:

Caption: Step-by-step organ bath workflow for determining pA2 values of 9(R)-HETE against U46619-induced vasoconstriction.

Part 4: Implications for Drug Development

Understanding 9(R)-HETE is critical for two main areas of drug development:

-

Endogenous Interference: In clinical trials for TP antagonists (e.g., Terutroban), high baseline levels of 9(R)-HETE (due to oxidative stress or inflammation) could theoretically alter the apparent potency of the drug.

-

Biomarker Utility: Since 9(R)-HETE is often formed non-enzymatically during oxidative stress, its elevation acts as a natural compensatory mechanism to dampen thromboxane-mediated damage. It serves as a biomarker for the body's attempt to mitigate pro-thrombotic states.

-

Stability: As a hydroxy fatty acid, 9(R)-HETE is susceptible to beta-oxidation and re-esterification. Drug candidates based on this scaffold would require chemical modification (e.g., fluorination at the beta-position) to enhance metabolic stability while retaining TP affinity.

References

-

Biosynthesis and Receptors of HETEs

- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.

-

TP Receptor Antagonism by HETEs

-

U46619 as a TP Agonist Tool

-

Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations.[2] British Journal of Pharmacology.

-

-

HETE Analysis in Platelets

- Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. Journal of Lipid Research.

Sources

- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of 9(R)-HETE in Mammalian Endothelial Cells

Executive Summary

9(R)-Hydroxyeicosatetraenoic acid (9(R)-HETE) is a bioactive monohydroxy fatty acid derived from the oxidation of arachidonic acid. Unlike its regioisomers (e.g., 12-HETE, 20-HETE) which are primarily generated by specific lipoxygenases (LOX) or cytochrome P450 enzymes, 9(R)-HETE is predominantly a product of non-enzymatic free radical peroxidation (auto-oxidation) and, to a lesser extent, off-target cyclooxygenase (COX) activity.

In mammalian endothelial cells (ECs), 9(R)-HETE functions as a critical lipid signaling mediator of oxidative stress . It acts as a ligand for the G protein-coupled receptor GPR132 (G2A) and the nuclear receptor PPAR

Biosynthesis and Stereochemistry

Non-Enzymatic Auto-oxidation (Primary Pathway)

The formation of 9(R)-HETE in endothelial cells is primarily driven by Reactive Oxygen Species (ROS). Arachidonic acid esterified in membrane phospholipids undergoes hydrogen abstraction at the bis-allylic carbons, followed by oxygen insertion.

-

Mechanism: ROS attacks C-7 or C-10 of arachidonic acid.

-

Product: 9-hydroperoxyeicosatetraenoic acid (9-HpETE), which is rapidly reduced by glutathione peroxidases to 9-HETE.

-

Stereochemistry: This process is racemic, producing both 9(R) and 9(S) enantiomers. However, biological systems often show specific retention or preferential metabolism of the (R) isoform in specific stress contexts.

Enzymatic Pathways (Secondary)

While no specific "9-lipoxygenase" exists in humans, 9(R)-HETE can be generated as a minor side-product of:

-

COX-2 Activity: Especially under conditions of "aspirin-triggered" acetylation or specific active site mutations, COX-2 can generate 9-HETE alongside 11-HETE and 15-HETE.

-

Cytochrome P450: Specific CYP isoforms (e.g., CYP2 family) can hydroxylate arachidonic acid at the C-9 position, though this is less efficient than omega-hydroxylation (20-HETE).

Figure 1: Biosynthetic pathways of 9(R)-HETE in mammalian cells. The primary source is non-enzymatic peroxidation driven by oxidative stress.

Receptor Pharmacology & Signaling Mechanisms

9(R)-HETE exerts its effects through two distinct receptor classes.

GPR132 (G2A): The Stress Sensor

GPR132 is a proton-sensing GPCR that is highly expressed in macrophages and endothelial cells under stress.

-

Ligand Specificity: GPR132 binds oxidized free fatty acids.[1] While 9-HODE (from linoleic acid) is the highest affinity ligand, 9-HETE binds with comparable potency in endothelial contexts.

-

Signaling Cascade:

-

G

q/11 Coupling: Mobilization of intracellular Calcium ( -

G

i/o Coupling: Inhibition of cAMP (in some contexts) or activation of MAPK pathways. -

Outcome: Cell cycle arrest (G2/M checkpoint) to allow DNA repair, or induction of apoptosis if stress is overwhelming.

-

PPAR : Transcriptional Modulation

High intracellular concentrations of 9(R)-HETE activate Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Mechanism: 9(R)-HETE acts as a weak-to-moderate agonist.

-

Effect: Transactivation of genes involved in lipid metabolism (CD36) and anti-inflammatory responses. This serves as a negative feedback loop to limit the endothelial inflammatory burst caused by the initial oxidative stress.

Physiological Effects on Endothelial Cells[2][3][4]

Endothelial Dysfunction & NO Uncoupling

9(R)-HETE accumulation correlates with reduced bioavailability of Nitric Oxide (NO), a hallmark of endothelial dysfunction.[2]

-

Mechanism: 9(R)-HETE interferes with the HSP90-eNOS complex assembly.

-

Result: eNOS becomes "uncoupled," producing Superoxide (

) instead of NO. This creates a vicious cycle where 9(R)-HETE generation (via ROS) leads to more ROS production.

Barrier Permeability & Inflammation

-

Adhesion Molecules: Activation of GPR132 by 9(R)-HETE upregulates ICAM-1 and VCAM-1 expression via NF-

B pathways, promoting leukocyte adhesion. -

Permeability: Unlike 12-HETE which causes rapid cytoskeletal retraction, 9(R)-HETE's effect on permeability is chronic, mediated by oxidative damage to junctional proteins (VE-Cadherin).

Angiogenesis and Proliferation

-

Biphasic Effect: Low levels of 9(R)-HETE (via PPAR

) can support survival. High levels (via GPR132) induce cell cycle arrest and inhibit endothelial proliferation, effectively halting angiogenesis in highly oxidized tissues (e.g., diabetic ulcers).

Figure 2: Signal transduction pathways of 9(R)-HETE in endothelial cells, highlighting the GPR132-mediated inflammatory axis and PPAR

Experimental Methodologies

Extraction and Quantification (LC-MS/MS)

To accurately study 9(R)-HETE, precise extraction from endothelial cell culture media is required to prevent artificial oxidation.

Protocol:

-

Sample Collection: Collect cell supernatant and lyse cells in ice-cold PBS with BHT (Butylated Hydroxytoluene) to stop auto-oxidation.

-

Internal Standard: Spike with

-9-HETE (deuterated standard). -

Solid Phase Extraction (SPE):

-

Chiral Analysis: Use a Chiralpak AD-H column to separate 9(R) and 9(S) enantiomers.

-

Mobile Phase: Hexane:Ethanol:Acetic Acid (98:2:0.1).

-

Detection: MS/MS (MRM transition m/z 319

155).

-

Functional Assays

-

GPR132 Activation Assay: Transfect HEK293 cells (or use native ECs) with a GPR132-Tango plasmid (beta-arrestin recruitment assay). Treat with 9(R)-HETE (10 nM - 1

M) and measure luminescence. -

Endothelial Barrier Function: Use ECIS (Electric Cell-substrate Impedance Sensing) . Treat monolayers with 9(R)-HETE and monitor transendothelial electrical resistance (TEER) over 24 hours. A drop in resistance indicates barrier loss.

Clinical Relevance

-

Atherosclerosis: 9(R)-HETE is enriched in oxidized LDL (oxLDL). Its interaction with GPR132 on endothelial cells promotes the recruitment of monocytes, initiating plaque formation.

-

Diabetes: Hyperglycemia-induced ROS increases 9(R)-HETE levels, contributing to the chronic low-grade inflammation and vascular leakage seen in diabetic retinopathy and nephropathy.

References

-

Hattori, Y. et al. (2020). Comprehensive analysis of PPAR

agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Bioscience Reports. Link -

Obinata, H. et al. (2005). G2A as a receptor for oxidized free fatty acids. Journal of Biological Chemistry. Link

-

Waku, T. et al. (2018). Specific oxylipins enhance vertebrate hematopoiesis via the receptor GPR132. PNAS. Link

-

Cheng, J. et al. (2008). 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling.[2] American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Spiteller, G. (2002). Leukotrienes and Eicosanoids in the Aging Process and in Ischemic Tissue. Annals of the New York Academy of Sciences. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12(S)‐hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose‐induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Bradykinin Protects Human Endothelial Progenitor Cells from High-Glucose-Induced Senescence through B2 Receptor-Mediated Activation of the Akt/eNOS Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20-HETE-induced nitric oxide production in pulmonary artery endothelial cells is mediated by NADPH oxidase, H2O2, and PI3-kinase/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

9(R)-HETE Involvement in Beta-Cell Insulin Secretion: Mechanisms, Signaling, and Experimental Protocols

The following is an in-depth technical guide on the involvement of 9(R)-HETE in beta-cell insulin secretion.

Executive Summary

The regulation of insulin secretion by pancreatic beta-cells is tightly coupled to lipid metabolism. While 12(S)-HETE (derived from 12-Lipoxygenase) is the dominant and well-characterized inhibitor of beta-cell function, 9(R)-HETE (9(R)-Hydroxyeicosatetraenoic acid) represents a distinct bioactive lipid subclass. Often generated through non-enzymatic auto-oxidation (ROS-mediated) or specific Cytochrome P450 (CYP) activity, 9-HETE isomers have emerged as ligands for orphan G-protein coupled receptors (specifically GPR132/G2A ) and nuclear receptors (PPARs ).

This guide delineates the specific involvement of 9(R)-HETE in the beta-cell microenvironment. Unlike the direct inhibition seen with 12-HETE, 9(R)-HETE functions primarily at the interface of oxidative stress signaling and immuno-metabolic modulation , influencing insulin secretion indirectly through macrophage-beta cell crosstalk and nuclear receptor activation.

Biosynthesis and Chirality: The Origin of 9(R)-HETE

Understanding the source of 9(R)-HETE is critical for experimental design, as its presence often signifies distinct upstream events compared to enzymatically derived HETEs.

Non-Enzymatic Peroxidation (The Dominant Source)

In the context of beta-cell dysfunction (glucotoxicity/lipotoxicity), 9(R)-HETE is primarily produced via free radical-mediated peroxidation of arachidonic acid.

-

Mechanism: Reactive Oxygen Species (ROS) attack the bis-allylic carbons of arachidonic acid.

-

Chirality: This process yields a racemic mixture (50:50 ratio of 9(R) and 9(S)). The detection of 9(R)-HETE in significant quantities is a validated biomarker of oxidative stress within the islet.

Enzymatic Pathways (CYP450)

Specific Cytochrome P450 monooxygenases (e.g., CYP2 family) can catalyze the insertion of oxygen at the C9 position.

-

Stereoselectivity: Unlike LOX enzymes which are strictly S-selective (e.g., 12-LOX

12(S)-HETE), CYP enzymes can produce R-enantiomers. -

Relevance: CYP-derived 9(R)-HETE acts as an autocrine/paracrine signal distinct from the ROS-derived background noise.

Mechanisms of Action in Insulin Secretion[1][2][3]

9(R)-HETE influences insulin secretion through two primary signaling axes: the GPR132 Membrane Receptor Axis and the PPAR Nuclear Receptor Axis .

The GPR132 (G2A) Immunomodulatory Axis

Recent transcriptomic profiling identifies GPR132 (G2A) as a receptor for oxidized lipids, including 9-HETE and 9-HODE.

-

Localization: Highly expressed on islet-resident macrophages and upregulated on beta-cells under stress.

-

Signaling Cascade:

-

Ligand Binding: 9(R)-HETE binds GPR132.

-

G-Protein Coupling: Activates

or -

Outcome: In macrophages, this triggers a pro-inflammatory phenotype (M1-like), releasing cytokines (IL-1

, TNF

-

The PPAR Agonism Axis

9(R)-HETE acts as a low-affinity endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Mechanism: Upon binding, PPAR

heterodimerizes with RXR and binds to PPREs (Peroxisome Proliferator Response Elements). -

Physiological Effect: Activation of PPAR

generally preserves beta-cell function by reducing ER stress and lipid accumulation. -

Net Effect: The role of 9(R)-HETE is dualistic—high levels (oxidative storm) suppress secretion via GPR132/inflammation, while controlled enzymatic levels may support survival via PPAR

.

Visualization: The 9(R)-HETE Signaling Network

The following diagram illustrates the dual pathway of 9(R)-HETE generation and its downstream effects on the beta-cell.

Caption: Dual signaling pathways of 9(R)-HETE involving GPR132-mediated inflammation (inhibitory) and PPAR-mediated stress adaptation (protective).

Experimental Protocols

To rigorously study 9(R)-HETE, one must distinguish it from the S-enantiomer and the dominant 12-HETE. The following protocols ensure specificity.

Chiral LC-MS/MS Quantification

Standard mass spectrometry cannot distinguish enantiomers. Chiral chromatography is mandatory .

-

Sample Prep: Extract lipids from islet supernatant using solid-phase extraction (C18 columns).

-

Column: Chiralpak AD-H or OD-H (Daicel), 5 µm, 4.6 × 250 mm.

-

Mobile Phase: Hexane/Ethanol/Acetic Acid (98:2:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Transition: m/z 319.2

115.1 (Specific fragment for 9-HETE).

-

-

Validation: Use authentic standards of 9(R)-HETE and 9(S)-HETE to establish retention times (

). 9(R) typically elutes before 9(S) on AD-H columns.

Glucose-Stimulated Insulin Secretion (GSIS) with 9(R)-HETE

This assay determines the direct functional impact of the lipid on secretion dynamics.

Reagents:

-

Krebs-Ringer Bicarbonate Buffer (KRBH), pH 7.4.

-

Synthetic 9(R)-HETE (Cayman Chemical, >98% purity). Note: Dissolve in ethanol; final ethanol concentration <0.1%.

-

Glucose (2.8 mM basal, 16.7 mM stimulatory).

Workflow:

-

Isolation: Isolate islets from C57BL/6 mice or human donors. Recovery for 24h in RPMI-1640.

-

Pre-incubation: 1 hour in KRBH + 2.8 mM Glucose to normalize basal secretion.

-

Treatment Groups (n=6 replicates):

-

Control (Vehicle)[1]

-

9(R)-HETE (10 nM, 100 nM, 1 µM)

-

Positive Control: Exendin-4 (10 nM)

-

-

Stimulation:

-

Phase 1: 1 hour at 2.8 mM Glucose (Basal). Collect supernatant.

-

Phase 2: 1 hour at 16.7 mM Glucose (Stimulated) + Treatment. Collect supernatant.

-

-

Analysis: Quantify insulin via HTRF or ELISA. Normalize to total DNA or protein content.

Data Interpretation:

-

Inhibition: A reduction in the Stimulation Index (SI) at 100 nM 9(R)-HETE suggests GPR132-mediated suppression.

-

Potency Check: Compare EC50 with 12(S)-HETE (known inhibitor).

Quantitative Data Summary

The following table summarizes the biological activity of 9(R)-HETE compared to other arachidonic acid metabolites in the beta-cell context.

| Metabolite | Primary Enzyme/Source | Beta-Cell Receptor Target | Effect on Insulin Secretion | Physiological Context |

| 9(R)-HETE | ROS / CYP450 | GPR132 / PPAR | Inhibitory (Indirect) | Oxidative Stress / Inflammation |

| 12(S)-HETE | 12-Lipoxygenase (ALOX12) | GPR31 / 12-HETE Receptor | Inhibitory (Direct) | Glucotoxicity / Cytokine Stress |

| 20-HETE | CYP4A / CYP4F | FFAR1 (GPR40) | Stimulatory | Compensatory Hypersecretion |

| 5-HETE | 5-Lipoxygenase | BLT1 / BLT2 | Inhibitory | Systemic Inflammation |

References

-

GPR132 Sensing of Oxidized Lipids

- Title: GPR132/G2A mediates the effects of oxidized fatty acids on macrophage activation and islet inflamm

- Source:National Institutes of Health (NIH) / PubMed

-

URL:[Link]

-

Lipoxygenase Pathways in Beta-Cells

-

HETE Biosynthesis and Chirality

- Title: Biosynthesis, biological effects, and receptors of hydroxyeicos

- Source:Cellular & Molecular Life Sciences

-

URL:[Link]

-

Arachidonic Acid Metabolism in Diabetes

-

GPR132 Structural Biology

- Title: Functional screening and rational design of compounds targeting GPR132 to tre

- Source:N

-

URL:[Link]

Sources

Methodological & Application

Chiral LC-MS/MS methods for 9(R)-Hete detection

Executive Summary

This guide details a high-sensitivity LC-MS/MS protocol for the chiral separation of 9-Hydroxyeicosatetraenoic acid (9-HETE) enantiomers.[1] While achiral C18 chromatography can separate positional isomers (e.g., 9-HETE from 12-HETE), it cannot distinguish the 9(R) and 9(S) enantiomers. This distinction is critical in drug development and oxidative stress profiling: 9(S)-HETE is primarily formed via enzymatic pathways (e.g., specific lipoxygenases or cytochromes), whereas 9(R)-HETE is a predominant marker of non-enzymatic free radical peroxidation (ROS). This protocol utilizes an amylose-based chiral stationary phase under Reversed-Phase (RP) conditions to achieve baseline resolution, enabling the precise calculation of Enantiomeric Excess (ee).

Biological Context & Mechanistic Rationale

The separation of 9-HETE enantiomers is not merely an analytical challenge; it is a biological necessity.

-

Enzymatic Origin (9(S)-HETE): While less common than 5- or 15-LOX products, 9(S)-HETE can be generated by specific cytochrome P450s or minor LOX activities. It acts as a potent ligand for PPAR

and GPR132. -

Radical Origin (Racemic/9(R)-HETE): During oxidative stress, arachidonic acid undergoes non-enzymatic peroxidation. This process is random, producing a racemic mixture (50:50 R/S). However, in biological systems, the presence of a significant 9(R) fraction is a definitive "fingerprint" of reactive oxygen species (ROS) damage, distinct from regulated enzymatic signaling.

Pathway Visualization

The following diagram illustrates the divergent origins of HETE enantiomers.

Figure 1: Divergent biosynthetic pathways of 9-HETE. 9(R) is the distinguishing marker for oxidative stress.

Method Development & Optimization

The Chiral Stationary Phase (CSP)

Standard C18 columns fail to separate enantiomers because they interact only with hydrophobicity, which is identical for R and S forms.

-

Selection: We utilize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or Phenomenex Lux Amylose-1).

-

Mechanism: The amylose polymer forms a helical groove. The "R" and "S" enantiomers of 9-HETE have different 3D spatial arrangements of the hydroxyl group and the hydrophobic tail. One enantiomer fits more "snugly" into the helical groove (inclusion complex), increasing its retention time compared to the other.

Mobile Phase Strategy (Reversed-Phase)

Historically, chiral separations used Normal Phase (Hexane/IPA), which is incompatible with Electrospray Ionization (ESI) due to flammability and poor ionization.

-

RP-LC Approach: We use Acetonitrile/Water with Formic Acid.

-

Why Acid? HETEs are carboxylic acids. Acidifying the mobile phase (pH ~3.5) keeps them protonated (neutral) during the run, improving interaction with the CSP and sharpening peaks. Post-column ionization (negative mode) is still effective as the acid is volatile.

Detailed Experimental Protocol

Materials

-

Standards: 9(R)-HETE, 9(S)-HETE, and 9(S)-HETE-d8 (Internal Standard) - Cayman Chemical.

-

Column: Chiralpak AD-RH (150 x 2.1 mm, 5 µm) or Lux Amylose-1 (150 x 2.0 mm, 3 µm).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Crucial Step: Prevent ex vivo oxidation. All samples must contain 0.005% BHT (Butylated hydroxytoluene) immediately upon collection.

-

Thawing: Thaw plasma/tissue homogenate on ice.

-

Spiking: Add 10 µL of Internal Standard (9-HETE-d8, 100 ng/mL).

-

Precipitation: Add 3 volumes of ice-cold acetonitrile (with 1% Formic Acid) to precipitate proteins. Vortex and centrifuge (10,000 x g, 10 min, 4°C).

-

Dilution: Dilute supernatant with water to <15% organic content (critical for SPE retention).

-

SPE Loading: Load onto Oasis HLB or Strata-X cartridge (pre-conditioned with MeOH then Water).

-

Wash: Wash with 5% MeOH in Water (removes salts/proteins).

-

Elution: Elute with 100% Methanol.

-

Reconstitution: Evaporate to dryness under N2 gas. Reconstitute in 50 µL Mobile Phase A/B (50:50).

LC-MS/MS Parameters

LC Conditions:

-

Flow Rate: 0.2 mL/min (Low flow aids chiral interaction).

-

Column Temp: 25°C (Lower temperature often improves chiral selectivity).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 40% B (Focusing)

-

2-20 min: Ramp to 70% B (Slow ramp is key for enantiomer separation)

-

20-25 min: Hold 70% B

-

25.1 min: Re-equilibrate 40% B.

-

MS/MS Transitions (Negative Mode ESI): 9-HETE fragments distinctly compared to 12- or 15-HETE. The cleavage adjacent to the C9-hydroxyl group yields specific ions.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| 9-HETE | 319.2 | 151.1 | 30 | 18 | Quant |

| 9-HETE | 319.2 | 123.1 | 30 | 22 | Qual |

| 9-HETE-d8 | 327.2 | 155.1 | 30 | 18 | IS |

Note: The 151.1 fragment corresponds to the cleavage between C9 and C10.

Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring sample integrity and chiral resolution.

Data Analysis & Interpretation

Peak Identification

Since MS cannot distinguish enantiomers, identification relies strictly on Retention Time (RT).

-

Run pure standards of 9(R) and 9(S) individually to establish RT.

-

Typically, on Amylose-1 columns, 9(S)-HETE elutes before 9(R)-HETE , but this must be empirically validated on your specific column lot.

Calculating Enantiomeric Excess

To quantify the contribution of enzymatic vs. radical pathways:

-

Value = 0.50: Purely racemic (Indicates non-enzymatic ROS oxidation).

-

Value > 0.50: Enzymatic contribution present.

-

Value > 0.90: Dominant enzymatic pathway.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| Co-elution of R/S | Gradient too steep or column overloaded. | Flatten gradient (e.g., 0.5% B increase per min). Inject less mass. |

| Peak Tailing | pH mismatch. | Ensure pH is ~3.5 using Formic Acid. HETEs must be protonated. |

| Racemization | Sample exposed to heat/acid too long. | Keep samples at 4°C. Do not leave in acidic supernatant >30 mins. |